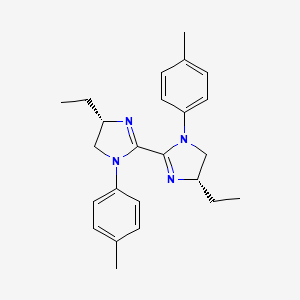
1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide is a chemical compound with the molecular formula C12H15NOFBr·HBr. It is used primarily in scientific research and is known for its unique structural properties, which include a brominated pentanone chain and a substituted phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide typically involves a multi-step process. One common method starts with the bromination of 5-pentanone, followed by the introduction of the amino-fluoro-methylphenyl group through a series of substitution reactions. The final step involves the formation of the hydrobromide salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different functionalized compounds.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide involves its interaction with specific molecular targets. The amino and fluoro groups on the phenyl ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The brominated pentanone chain can also participate in various biochemical pathways, influencing the compound’s overall effect.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Amino-5-fluoro-4-methylphenyl)ethan-1-one
- 5-amino-N-(4-fluorophenyl)-2-methylbenzene-1-sulfonamide
Uniqueness
1-(2-Amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one hydrobromide is unique due to its specific combination of functional groups and structural features. The presence of both an amino-fluoro-methylphenyl group and a brominated pentanone chain provides distinct chemical properties and reactivity, making it valuable for various research applications.
Propiedades
IUPAC Name |
1-(2-amino-4-fluoro-5-methylphenyl)-5-bromopentan-1-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO.BrH/c1-8-6-9(11(15)7-10(8)14)12(16)4-2-3-5-13;/h6-7H,2-5,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPBFDPTHVLWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)N)C(=O)CCCCBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(R)-2-Fluoro-5-methyl-N-(4-(4-(morpholin-2-ylmethoxy)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)benzenesulfonamide hydrochloride](/img/structure/B8242395.png)
![3,9-Dimethyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8242398.png)

![(2S,5R)-1-[2-[(2S,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane](/img/structure/B8242404.png)
![1,3-bis[(1R)-1-naphthalen-1-ylethyl]-2-oxido-1,3,2-diazaphospholidin-2-ium](/img/structure/B8242412.png)
![5-(((4-Methyl-[1,1'-biphenyl]-3-YL)amino)methyl)pyridin-2(1H)-one](/img/structure/B8242431.png)




